molecular formula C27H39N3O3 B594166 MN-25-2-Methyl derivative CAS No. 501927-29-3

MN-25-2-Methyl derivative

Cat. No.: B594166
CAS No.: 501927-29-3
M. Wt: 453.6 g/mol
InChI Key: XWGGGOMMJKYRJR-JRLVAEJTSA-N
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Description

MN-25-2-Methyl derivative, formally known as 7-methoxy-2-methyl-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide, is a synthetic cannabinoid receptor ligand. It has significant binding affinity for both central cannabinoid receptor 1 (CB1) and peripheral cannabinoid receptor 2 (CB2), making it a valuable compound for research in cannabinoid receptor pharmacology .

Scientific Research Applications

MN-25-2-Methyl derivative has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

MN-25-2-Methyl derivative is not intended for human or veterinary use . It should be stored at -20°C and shipped at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MN-25-2-Methyl derivative involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the indole core: This is typically achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the morpholine moiety: This step involves the alkylation of the indole nitrogen with a morpholine derivative.

    Attachment of the bicyclic heptane group: This is done through a series of coupling reactions, often involving organometallic reagents.

    Methoxylation and methylation: These steps introduce the methoxy and methyl groups at specific positions on the indole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

MN-25-2-Methyl derivative undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced carboxamides, and substituted indole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MN-25-2-Methyl derivative is unique due to its specific structural modifications, which confer distinct binding affinities and pharmacological properties compared to other synthetic cannabinoids. The presence of the 2-methyl group and the morpholine moiety enhances its selectivity and potency at cannabinoid receptors .

Properties

IUPAC Name

7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O3/c1-18-22(24(31)28-25-26(2,3)19-9-10-27(25,4)17-19)20-7-6-8-21(32-5)23(20)30(18)12-11-29-13-15-33-16-14-29/h6-8,19,25H,9-17H2,1-5H3,(H,28,31)/t19-,25-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGGGOMMJKYRJR-JRLVAEJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)NC4C(C5CCC4(C5)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)N[C@H]4[C@]5(CC[C@H](C5)C4(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301023638
Record name MN-25 2-methyl derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301023638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501927-29-3
Record name MN-25 2-methyl derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301023638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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